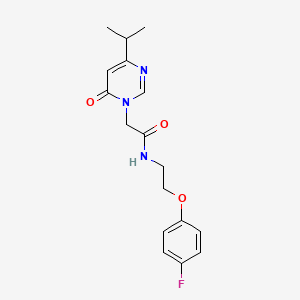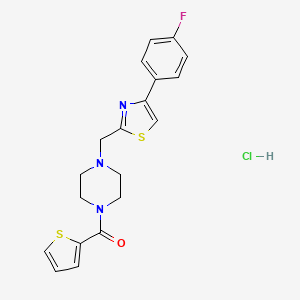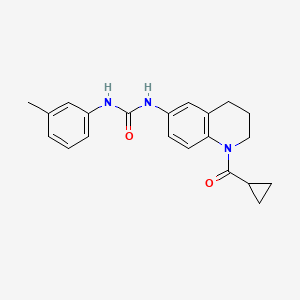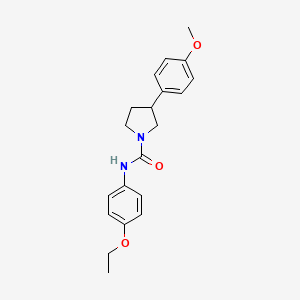![molecular formula C25H19N3O3S2 B2690417 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide CAS No. 896679-58-6](/img/structure/B2690417.png)
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme properties that allow it to effectively reach and interact with its target, pi3k .
Result of Action
The result of this compound’s action is the inhibition of PI3K’s enzymatic activity, which can lead to a disruption of the PI3K/AKT/mTOR pathway . This disruption can potentially inhibit cancer cell growth and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target, pi3k .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and pyridine derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride, potassium carbonate, and various halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of amines and alcohols.
Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: The compound's sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents and functional groups.
Phenylsulfonamide derivatives: These compounds have similar sulfonamide groups but vary in their aromatic rings and other substituents.
Uniqueness: N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide stands out due to its specific combination of the thiazolo[5,4-b]pyridine core and the phenoxybenzenesulfonamide group, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-17-9-10-18(24-27-22-8-5-15-26-25(22)32-24)16-23(17)28-33(29,30)21-13-11-20(12-14-21)31-19-6-3-2-4-7-19/h2-16,28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPNIARUEXXADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)


![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)
![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)
![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)
![ethyl 2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2690354.png)

![[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2690357.png)
